molecular formula C25H20FN3O2 B5158237 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

Cat. No. B5158237
M. Wt: 413.4 g/mol
InChI Key: LNJMSDHOWGASSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide, also known as BCI-121, is a small molecule that has been studied extensively for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in cells or tissues. One proposed target is the beta-amyloid protein, which is involved in the formation of amyloid fibrils. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to bind to beta-amyloid and inhibit its aggregation, suggesting that it may have potential therapeutic applications for neurodegenerative diseases.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to have various biochemical and physiological effects. In addition to its ability to bind to amyloid fibrils, it has also been found to inhibit the activity of certain enzymes, such as caspase-3 and -7, which are involved in apoptosis. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has also been found to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is its specificity for amyloid fibrils, which makes it a useful tool for the detection and monitoring of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in animal and human studies. Another area of interest is its potential use as a tool for the detection and monitoring of cancer cells and other disease-associated proteins. Overall, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is a promising compound that has the potential to have a significant impact on scientific research and medicine.

Synthesis Methods

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 4-cyano-2-fluorobenzoyl chloride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to bind specifically to amyloid fibrils and emit fluorescence, making it a useful tool for the detection and monitoring of these diseases.

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-25(2,3)17-7-5-16(6-8-17)24-29-21-13-18(9-11-22(21)31-24)28-23(30)19-10-4-15(14-27)12-20(19)26/h4-13H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMSDHOWGASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide

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